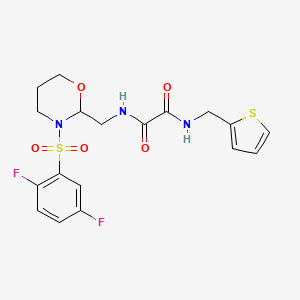

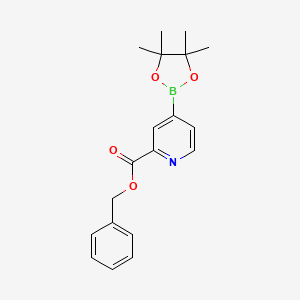

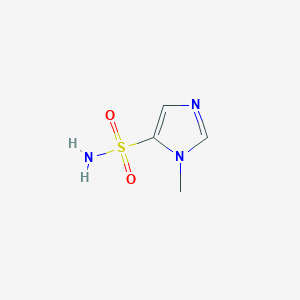

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compounds I found are 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde and 1-Benzylpyrazole-4-boronic acid pinacol ester . These compounds contain a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzyl or pyrazole ring .

Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds like 1-Benzylpyrazole-4-boronic acid pinacol ester have been used as substrates in palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .Molecular Structure Analysis

The molecular structure of similar compounds involves a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzyl or pyrazole ring .Chemical Reactions Analysis

For compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form and a molecular weight of 232.08 for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde , and 284.16 for 1-Benzylpyrazole-4-boronic acid pinacol ester .Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Suzuki-Miyaura Coupling Reactions

The compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds.

Ligand-free Palladium-catalyzed Suzuki Coupling Reaction

It is also used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation . This method can increase the efficiency and speed of the reaction.

Preparation of HIV-1 Protease Inhibitors

The compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are potential therapeutic agents for the treatment of HIV.

Synthesis of Potential Cancer Therapeutics

It is used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can potentially block the growth of cancer cells.

Synthesis of DYRK1A Inhibitors

The compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . DYRK1A inhibitors have potential therapeutic applications in several neurodegenerative and cognitive disorders.

Intermediate in Biologically Active Compounds

It is an important intermediate in many biologically active compounds such as crizotinib . Crizotinib is a drug used in the treatment of non-small cell lung cancer.

Estimation of Chemical Stability

The compound’s HOMO and LUMO energies and their orbital energy gap can be calculated for estimating its chemical stability .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate or Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, is the carbon-carbon bond formation in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (in this case, the 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester) is transferred from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .

Biochemical Pathways

The compound affects the Suzuki-Miyaura coupling pathway . This pathway involves the cross-coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester’s action are primarily seen in the formation of carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .

properties

IUPAC Name |

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-21-16(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLTWFCTBVHJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)

![[4-(Naphthalene-2-carbonyl)-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2609039.png)

![N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2609042.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2609043.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-ynamide](/img/structure/B2609045.png)